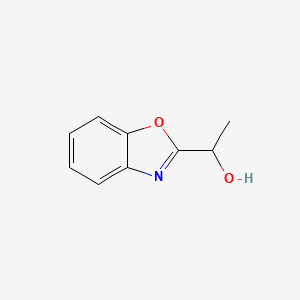

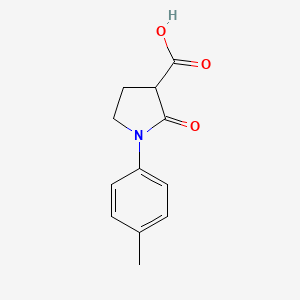

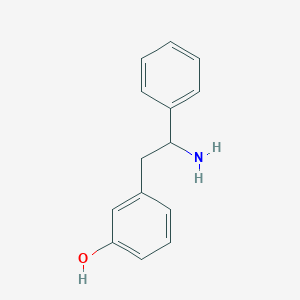

![molecular formula C8H12O3 B3385206 2-Oxabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 61779-35-9](/img/structure/B3385206.png)

2-Oxabicyclo[2.2.2]octane-3-carboxylic acid

Overview

Description

2-Oxabicyclo[2.2.2]octane-3-carboxylic acid, also known as this compound, is a novel saturated bioisostere of the phenyl ring. It serves as a structural replacement for the phenyl ring in various organic compounds. The design of this compound is based on a thorough analysis of existing bioisosteres, including bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane. The goal is to improve physicochemical properties while retaining bioactivity .

Synthesis Analysis

The key synthetic step involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile. This reaction leads to the formation of the 2-oxabicyclo[2.2.2]octane core, which can be incorporated into drug structures .Molecular Structure Analysis

The core structure of this compound consists of a saturated bicyclic ring system. It replaces the phenyl ring in certain drugs, such as Imatinib and Vorinostat (SAHA), resulting in improved properties like increased water solubility, enhanced metabolic stability, and reduced lipophilicity .Scientific Research Applications

Synthesis and Molecular Structure

2-Oxabicyclo[2.2.2]octane-3-carboxylic acid and its derivatives are frequently studied in the context of synthesis and molecular structure. For example, Moriguchi et al. (2014) synthesized a chiral cyclic amino acid ester related to this compound and characterized it using NMR spectroscopy and high-resolution mass spectrometry, with the structure determined via X-ray diffraction (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014). Such studies are essential for understanding the chemical properties and potential applications of these compounds.

Supramolecular Aggregation

The behavior of this compound derivatives in supramolecular structures has been explored. Foces-Foces et al. (2005) investigated the crystal structures of hydroxycarboxylic acid derivatives, revealing how the conformation of groups in these compounds affects the dimensionality of their supramolecular structures (Foces-Foces, Rodríguez, Febles, Pérez, & Martín, 2005). This research is vital for the development of new materials and nanotechnology applications.

Biological Importance and Synthesis

The oxabicyclo[3.2.1]octane framework, similar to 2-oxabicyclo[2.2.2]octane, is a key element in many biologically important compounds, such as insect pheromones and plant growth regulators. Ievlev et al. (2016) discussed the use of these frameworks as initial compounds for synthesizing biologically active molecules (Ievlev, Ershov, Milovidova, Belikov, & Nasakin, 2016). This research underlines the importance of these compounds in the synthesis of natural products and pharmaceuticals.

Decarboxylative Acylation

In organic synthesis, compounds like this compound are used in reactions such as decarboxylative acylation. Zhang et al. (2017) demonstrated the use of 1,4-Diazabicyclo[2.2.2]octane (DABCO) in the decarboxylative acylation of carboxylic acids to produce α-keto and α,β-unsaturated amides or esters (Zhang, Liao, Deng, Tang, Xu, Xu, & Tang, 2017). This kind of research expands the toolbox of organic chemists, particularly in thefield of synthetic organic chemistry, where new methodologies for efficient and selective synthesis are always in demand.

Development of Nonchiral Pipecolic Acid Analogues

Research on this compound derivatives includes the development of nonchiral pipecolic acid analogues. Radchenko et al. (2009) reported practical syntheses of various azabicyclo compounds, which are structurally related to this compound (Radchenko, Kopylova, Grygorenko, & Komarov, 2009). These compounds have potential applications in medicinal chemistry as they offer a rigid structure that can be useful in drug design.

Conformational Studies

The conformational properties of this compound and its derivatives are also of significant interest. Arias-Pérez et al. (2003) conducted a study on α-hydroxyesters derived from this compound, using IR and NMR spectroscopy for structural analysis (Arias-Pérez, Cosme, Gálvez, Sanz-Aparicio, Fonseca, & Bellanato, 2003). Understanding the conformation of these molecules is crucial for their application in various fields, including the development of new materials and pharmaceuticals.

Perfumery and Flavor Industry

Some derivatives of 2-oxabicyclo[2.2.2]octanes are used in the perfumery and flavor industries. Petrusel (2008) described the application of these compounds in creating flavors for foodstuffs and medicinal products (Petrusel, 2008). This highlights the diverse applications of these compounds, extending beyond the realm of traditional scientific research.

properties

IUPAC Name |

2-oxabicyclo[2.2.2]octane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-8(10)7-5-1-3-6(11-7)4-2-5/h5-7H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXWXKWWKDVFBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1C(O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591021 | |

| Record name | 2-Oxabicyclo[2.2.2]octane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61779-35-9 | |

| Record name | 2-Oxabicyclo[2.2.2]octane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

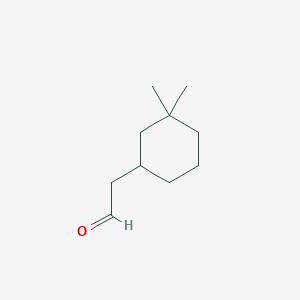

![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]acetic acid](/img/structure/B3385130.png)

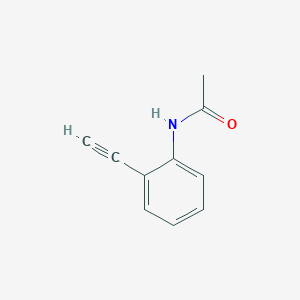

![1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B3385132.png)

![Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-](/img/structure/B3385167.png)